Ethyl 3-cyclopropyl-2,2-difluoropropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQCAZRAOOHGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679194 | |
| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267593-90-7 | |
| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 3 Cyclopropyl 2,2 Difluoropropanoate
Direct Synthesis Approaches
Direct synthesis aims to construct the target molecule efficiently from readily available precursors. Key strategies include nucleophilic additions of organozinc reagents and modern radical-based carbon-carbon bond formations.
Reformatsky Reaction-Based Syntheses
The Reformatsky reaction is a well-established method for forming β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of metallic zinc. byjus.com This reaction is particularly suitable for synthesizing Ethyl 3-cyclopropyl-2,2-difluoropropanoate, as the organozinc reagents used are less reactive than Grignard or organolithium reagents, preventing undesired side reactions with the ester group. libretexts.orgpearson.com The reaction typically involves the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester to form an organozinc reagent, often called a Reformatsky enolate, which then adds to an electrophile like an aldehyde. libretexts.orgthermofisher.com
The key precursor for introducing the difluoroester moiety is Ethyl bromodifluoroacetate. wikipedia.org This reagent reacts with zinc metal to form the corresponding organozinc enolate. This enolate then serves as the nucleophile, attacking the carbonyl carbon of cyclopropanecarboxaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the intermediate β-hydroxy ester, which can then be deoxygenated if required to furnish the final product, this compound. The use of Ethyl bromodifluoroacetate is a common strategy for incorporating the CF2 group into organic molecules via the Reformatsky reaction. wikipedia.org
The general reaction proceeds as follows:
Enolate Formation: Zinc metal inserts into the carbon-bromine bond of Ethyl bromodifluoroacetate.
Nucleophilic Addition: The resulting zinc enolate adds to the carbonyl group of cyclopropanecarboxaldehyde.
Workup: Acidic workup yields the intermediate 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoate.
Optimizing the Reformatsky reaction is crucial for achieving high yields and purity. Several factors can be adjusted, including the metal, solvent, and temperature.
Metal Activation: The reactivity of the zinc metal is critical. A common issue is the deactivating layer of zinc oxide on the metal's surface. Activating the zinc, for instance by using iodine, 1,2-dibromoethane, or preparing highly reactive Rieke zinc through the reduction of zinc halides, can significantly improve reaction outcomes. thermofisher.com
Solvent: The choice of solvent can influence the reaction. Inert solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or benzene (B151609) are frequently used. byjus.com The crystal structure of the Reformatsky reagent derived from ethyl bromozincacetate has been shown to form a cyclic dimer in complex with THF. libretexts.org
Reagent Stoichiometry and Alternative Metals: The ratio of the aldehyde, haloester, and zinc is a key parameter to optimize. While zinc is traditional, other metals and metal salts like samarium(II) iodide, chromium(II) chloride, and iron have been employed to mediate the reaction, sometimes leading to improved efficiency. nih.govorganic-chemistry.org For instance, enantioselective Reformatsky reactions using ethyl iododifluoroacetate have been successfully developed with diethylzinc (B1219324) in the presence of a chiral ligand. rsc.org
Below is a table summarizing key optimization parameters for a typical Reformatsky reaction.
| Parameter | Variation | Purpose/Effect | Citation |
| Metal | Zinc Dust, Rieke Zinc, Zinc-Copper Couple | Increase surface area and reactivity | thermofisher.com |
| Solvent | THF, Diethyl Ether, Benzene | Solubilize reagents and stabilize intermediates | byjus.com |
| Temperature | -78 °C to Reflux | Control reaction rate and selectivity | libretexts.org |
| Stoichiometry | Varying equivalents of haloester and metal | Ensure complete conversion of the limiting reagent | nih.gov |
| Additives | Iodine, 1,2-Dibromoethane, Lewis Acids | Activate metal surface, enhance electrophilicity | thermofisher.com |
Radical Addition and Functionalization Strategies
Radical chemistry offers powerful alternatives for C-C bond formation, often under mild conditions and with high functional group tolerance. These methods can be applied to the synthesis of complex fluorinated molecules.
Photochemical methods provide a metal-free approach to radical generation. In the context of synthesizing this compound, a photo-induced process could involve the generation of a difluoroacetyl radical from a suitable precursor, which then adds to a cyclopropane-containing alkene. Such processes can be initiated by the formation of an electron donor-acceptor (EDA) complex under visible light, avoiding the need for a photocatalyst. rsc.org For example, photo-induced difluoroalkylation/cyclization cascades have been reported for synthesizing various difluoroalkyl-substituted heterocycles. rsc.org A similar strategy could be envisioned where a radical derived from Ethyl bromodifluoroacetate adds to a cyclopropyl-substituted alkene. Furthermore, photochemical ring expansion of α-cyclopropyl diazo derivatives has been used to access functionalized four-membered rings, showcasing the utility of photochemistry in manipulating cyclopropane (B1198618) structures. utdallas.edu
Metal catalysts can initiate radical cascade reactions, enabling the construction of complex molecular architectures in a single step. nih.gov An Fe(III)-mediated radical cascade involving the ring-opening of cyclopropyl (B3062369) silyl (B83357) ethers has been demonstrated, generating β-keto radicals that undergo further cyclizations. nih.gov While this specific example leads to tricyclic ethers, the principle of using a metal to generate a radical from a cyclopropane derivative is relevant. A hypothetical route to this compound could involve the metal-catalyzed addition of a difluoroester radical to a vinylcyclopropane, where the cyclopropyl group directs the reaction or participates in a subsequent cascade termination step. Such radical cascades are valuable for their ability to form multiple C-C bonds in one pot, as demonstrated in the synthesis of complex natural products. nih.gov
Novel Fluorination Reagents and Protocols
The introduction of geminal fluorine atoms onto a carbon backbone is a critical step in the synthesis of this compound. Modern synthetic chemistry has moved beyond harsh and non-selective fluorinating agents towards more sophisticated reagents and protocols that offer greater control and efficiency.
A prominent method for the synthesis of 2,2-difluoro-1,3-dicarbonyl compounds involves the use of electrophilic fluorinating agents. mdpi.com Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent for this purpose. The protocol typically involves the reaction of a 1,3-dicarbonyl precursor, such as ethyl 3-cyclopropyl-3-oxopropanoate, with an excess of Selectfluor in a suitable solvent system. mdpi.com For instance, treating a 1,3-dicarbonyl compound with 2.1 equivalents of Selectfluor in an acetonitrile-water mixture can afford the corresponding 2,2-difluoro product in high yields, often as high as 99%. mdpi.com The reaction proceeds at room temperature, although the time can extend up to 16 hours to ensure complete difluorination. mdpi.com
Another advanced strategy involves the difluorocyclopropanation of olefin precursors using difluorocarbene. nih.gov Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), when activated with a halide source such as sodium iodide, can generate difluorocarbene in situ for cycloaddition reactions. nih.gov While this method builds the fluorinated cyclopropane ring itself, the underlying principle of using advanced reagents for controlled fluorine introduction is a cornerstone of modern fluorination chemistry.
| Reagent | Precursor Type | Conditions | Outcome |
| Selectfluor® | 1,3-Dicarbonyl Compound (e.g., Ethyl 3-cyclopropyl-3-oxopropanoate) | 2.1 eq. Selectfluor, CH₃CN/H₂O, Room Temp, 16h | High yield (up to 99%) of 2,2-difluoro product. mdpi.com |
| TMSCF₃ / NaI | Olefin | Refluxing THF | In situ generation of difluorocarbene for [2+1] cycloaddition. nih.gov |
Precursor-Based and Convergent Synthesis
The construction of the target molecule relies heavily on the strategic synthesis and modification of key precursors, particularly those containing the cyclopropyl moiety.
The synthesis of this compound typically begins with simpler, commercially available cyclopropyl-containing molecules. A common and crucial precursor is ethyl 3-cyclopropyl-3-oxopropanoate. bldpharm.comsigmaaldrich.com This β-keto ester can be synthesized through a condensation reaction. For example, the condensation of ethyl cyclopropanecarboxylate (B1236923) with ethyl acetate (B1210297) provides a direct route to this key intermediate. prepchem.com
Another fundamental starting material is cyclopropane carboxaldehyde. google.com This aldehyde can be derivatized in various ways. A notable pathway involves a condensation reaction with malonic acid, catalyzed by morpholine (B109124) and pyridine, to produce 3-cyclopropylacrylic acid. google.com This process is efficient, with high yields (>90%), and utilizes inexpensive starting materials, making it suitable for larger-scale syntheses. google.com This acrylic acid derivative can then be further transformed into the required carbon skeleton for the final product.
The functionalization of cyclopropyl ketones is also a viable strategy. nih.gov Base-catalyzed α-alkylation or α-fluorination of these ketones allows for the introduction of various substituents, demonstrating the versatility of cyclopropyl building blocks in assembling complex molecular architectures. nih.gov
Controlling the three-dimensional arrangement of atoms is paramount when synthesizing molecules for biological applications. The development of stereoselective routes to fluorinated cyclopropanes is an area of intense research. thieme.de
Achieving enantioselectivity in the synthesis of cyclopropane derivatives often involves the use of chiral catalysts or auxiliaries. Biocatalysis has emerged as a powerful tool. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze enantioselective cyclopropanation reactions with carbene precursors like ethyl α-diazopyruvate, producing α-cyclopropylpyruvates with high enantiomeric excess (up to >99% ee). utdallas.edu This chemoenzymatic approach provides access to optically active synthons that are valuable for further synthesis. nih.gov
In non-biocatalytic approaches, chiral auxiliaries attached to the reacting molecule can direct the stereochemical outcome. For instance, in cycloaddition reactions designed to create fluorinated stereocenters, imidazole (B134444) N-oxides bearing chiral groups like 1-phenylethyl or 1-naphthylethyl have been used to induce diastereoselectivity. mdpi.com Although sometimes requiring elevated temperatures, these auxiliaries can effectively influence the formation of one diastereomer over another. mdpi.com
Investigations into diastereoselective synthesis aim to control the relative stereochemistry of multiple stereocenters within a molecule. The synthesis of polysubstituted cyclopropanes with high diastereoselectivity has been achieved using various methods. One approach involves the reaction of olefins with arsonium (B1239301) ylides, which can lead to cyclopropanes with high trans-diastereoselectivity. researchgate.net
In the context of fluorinated compounds, sequential fluorination reactions have been shown to be highly stereospecific. nih.gov For example, the ring-opening of epoxides with hydrogen fluoride-triethylamine (HF·NEt₃) and deshydroxyfluorination of alcohols with reagents like Deoxo-Fluor proceed with high stereocontrol, allowing for the synthesis of specific diastereoisomers of polyfluorinated alkanes. nih.gov
Recent studies on the synthesis of complex spiro compounds have also demonstrated excellent diastereoselectivity (dr > 95:5) in cycloaddition reactions, confirmed by X-ray analysis. mdpi.com These investigations provide a framework for developing highly controlled syntheses of complex molecules like this compound, should chiral centers be present or introduced.
| Method | Key Feature | Stereochemical Outcome |
| Biocatalysis | Engineered Myoglobin Catalyst | High enantioselectivity (up to >99% ee) for α-cyclopropylpyruvates. utdallas.edu |
| Chiral Auxiliaries | 1-Phenylethyl or 1-Naphthylethyl groups on N-oxides | Induces diastereoselectivity in cycloaddition reactions. mdpi.com |
| Arsonium Ylides | Triphenylarsine-catalyzed cyclopropanation | High trans-diastereoselectivity in cyclopropane formation. researchgate.net |
| Sequential Fluorination | Epoxide opening (HF·NEt₃), Deoxo-Fluor | Highly stereospecific fluorination steps. nih.gov |
Stereoselective and Enantioselective Synthetic Routes
Green Chemistry Principles in Synthesis Design
The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com These principles are increasingly being applied to the synthesis of complex molecules like pharmaceuticals and their building blocks. researchgate.net
For the synthesis of this compound, several green strategies can be envisioned. The use of biocatalysts, as described in the stereoselective synthesis sections, is a prime example of a green approach. researchgate.net Enzymes operate under mild conditions (often in water), are highly selective, and replace the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. researchgate.net
Solvent Selection and Waste Minimization
The choice of solvent and the management of waste streams are critical considerations in the development of sustainable synthetic processes. In the context of synthesizing this compound via deoxofluorination of Ethyl 3-cyclopropyl-3-oxopropanoate, these factors are heavily influenced by the nature of the fluorinating agent used, most commonly a dialkylaminosulfur trifluoride (DAST) reagent such as Deoxo-Fluor®.
Solvent Selection:
The selection of an appropriate solvent is crucial for reaction efficiency, safety, and environmental impact. For deoxofluorination reactions with reagents like DAST and Deoxo-Fluor®, the solvent must be inert to the highly reactive fluorinating agent. Aprotic solvents are generally preferred to prevent quenching of the reagent.
| Solvent | Key Properties and Considerations |
| Dichloromethane (DCM) | Commonly used due to its inertness and ability to dissolve a wide range of organic compounds. However, it is a halogenated solvent with associated environmental and health concerns. |
| Tetrahydrofuran (THF) | A common ethereal solvent, but its reactivity with strong electrophiles and potential for peroxide formation require careful handling. |
| Toluene | A non-halogenated alternative to DCM, offering a different polarity profile. Its higher boiling point can be advantageous for reactions requiring elevated temperatures, though this is not always necessary for deoxofluorinations. |
The choice of solvent can also influence the reaction rate and selectivity. The polarity of the solvent can affect the stability of charged intermediates in the reaction mechanism, potentially impacting the yield of the desired product versus side products.
Waste Minimization:
The primary waste stream in the synthesis of this compound using DAST or Deoxo-Fluor® originates from the fluorinating agent itself and the subsequent workup procedure.
Upon reaction, the sulfur-based fluorinating reagent is converted into byproducts. For instance, DAST (diethylaminosulfur trifluoride) generates diethylaminosulfur oxide and hydrogen fluoride (B91410) (HF) upon hydrolysis. HF is highly corrosive and toxic, necessitating careful quenching and neutralization steps, which in turn generate inorganic salt waste.
Key strategies for waste minimization include:
Reagent Stoichiometry: Careful control of the amount of fluorinating agent used to avoid excess, which would need to be quenched and disposed of.
Solvent Recycling: Where feasible, the recovery and reuse of solvents through distillation can significantly reduce the environmental footprint of the process.
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. acs.org It is calculated as:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 libretexts.org
For the synthesis of this compound from Ethyl 3-cyclopropyl-3-oxopropanoate using a fluorinating agent like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), the reaction can be represented as follows:
C₈H₁₂O₃ + C₆H₁₄F₃NOS → C₈H₁₂F₂O₂ + C₆H₁₄NOSO
Desired Product: this compound (C₈H₁₂F₂O₂)
Reactants: Ethyl 3-cyclopropyl-3-oxopropanoate (C₈H₁₂O₃) and Deoxo-Fluor® (C₆H₁₄F₃NOS)
To illustrate the concept, a theoretical atom economy calculation can be performed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 3-cyclopropyl-3-oxopropanoate | C₈H₁₂O₃ | 156.18 |
| Deoxo-Fluor® | C₆H₁₄F₃NOS | 221.24 |
| Total Mass of Reactants | 377.42 | |
| This compound | C₈H₁₂F₂O₂ | 178.18 |
Atom Economy Calculation:
Percent Atom Economy = (178.18 / 377.42) x 100 ≈ 47.2%
This calculation demonstrates that, even with a high reaction yield, a significant portion of the reactant atoms end up in the byproduct. This is a characteristic of substitution reactions where a portion of the reagent is not incorporated into the final product. Improving atom economy in such cases often involves the development of catalytic methods where the fluorinating source can be used in smaller quantities.
Chemical Reactivity and Transformational Chemistry
Reactions Involving the Ester Functionality
The ester group in ethyl 3-cyclopropyl-2,2-difluoropropanoate is a primary site for nucleophilic acyl substitution, enabling its conversion into a variety of other functional groups.
Reductions to Corresponding Alcohols and Ethers
The ester can be reduced to a primary alcohol, (3-cyclopropyl-2,2-difluoropropan-1-ol), through the use of potent reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this type of transformation, as it is strong enough to reduce esters, unlike milder agents such as sodium borohydride. libretexts.orgmasterorganicchemistry.comorgosolver.comucalgary.ca The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by a second equivalent of the hydride reagent to the corresponding alkoxide, which upon acidic workup yields the primary alcohol. ucalgary.ca
Further transformation to the corresponding ether, 1-alkoxy-3-cyclopropyl-2,2-difluoropropane, can be achieved from the resulting alcohol, for instance, through a Williamson ether synthesis.
Table 1: Reduction of this compound
| Reactant | Reagent | Product |
| This compound | 1. LiAlH₄ 2. H₃O⁺ | 3-cyclopropyl-2,2-difluoropropan-1-ol |
Transesterification Processes
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The presence of the bulky cyclopropyl (B3062369) group and the electron-withdrawing difluoro- substituents may necessitate specific catalysts or conditions to achieve efficient conversion, especially with sterically hindered alcohols. nih.govresearchgate.net For example, the use of specialized catalysts can facilitate the esterification of sterically demanding substrates. researchgate.net While specific studies on this compound are not prevalent, the general mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the ester.
Table 2: Representative Transesterification Reaction
| Reactant | Reagent/Catalyst | Product |
| This compound | R-OH, Acid or Base Catalyst | Alkyl 3-cyclopropyl-2,2-difluoropropanoate |
Amidation and Hydrolysis Reactions
The ester can be converted to an amide, N-alkyl-3-cyclopropyl-2,2-difluoropropanamide, by reacting it with a primary or secondary amine. This amidation can be achieved through various methods, including direct aminolysis, which may require elevated temperatures or the use of catalysts to proceed efficiently. mdpi.com
Hydrolysis of the ester, to yield 3-cyclopropyl-2,2-difluoropropanoic acid, can be accomplished under either acidic or basic conditions (saponification). Basic hydrolysis with a hydroxide (B78521) source like potassium hydroxide would initially produce the carboxylate salt, which upon acidification would give the corresponding carboxylic acid. The hydrolysis of gem-dihalides to carbonyl compounds is a known transformation, and while the difluoro group on the alpha carbon is generally stable, harsh conditions could potentially lead to side reactions. youtube.comyoutube.comwikipedia.orgyoutube.com
Table 3: Amidation and Hydrolysis Reactions
| Reaction | Reactant | Reagent | Product |
| Amidation | This compound | R₂NH | N,N-dialkyl-3-cyclopropyl-2,2-difluoropropanamide |
| Hydrolysis | This compound | H₃O⁺ or OH⁻ then H₃O⁺ | 3-cyclopropyl-2,2-difluoropropanoic acid |
Reactions at the Difluorinated Carbon Center
The presence of two fluorine atoms on the carbon alpha to the carbonyl group significantly influences the reactivity at this position.
Nucleophilic Substitutions and Additions
The carbon atom bearing the two fluorine atoms is electron-deficient due to the high electronegativity of fluorine. However, direct nucleophilic substitution of a fluoride (B91410) ion at this position is generally difficult due to the strength of the carbon-fluorine bond. Reactions at the alpha-carbon of carbonyl compounds typically proceed through the formation of an enol or enolate. fiveable.melibretexts.org While the alpha-hydrogens in a non-fluorinated ester are acidic and can be removed by a base to form an enolate, the target molecule lacks alpha-hydrogens. Therefore, reactions that rely on enolate formation at the C2 position are not feasible. Nucleophilic attack is more likely to occur at the carbonyl carbon. fiveable.me
Investigations into Fluoroalkyl Radical Formation
The difluorinated carbon center can be a precursor for the formation of a fluoroalkyl radical. Research has shown that gem-difluorinated compounds can generate radicals under specific conditions, such as through photoredox catalysis. acs.org For instance, visible-light-induced processes using a Hantzsch ester can lead to the formation of an ethoxycarbonyldifluoromethyl radical from a related bromo-difluoroester, which can then participate in various addition reactions. organic-chemistry.org These radical intermediates are valuable in synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The generation of a 2-cyclopropyl-1-ethoxycarbonyl-1,1-difluoroethyl radical from this compound could be envisioned under similar reductive radical-forming conditions, opening pathways to a variety of functionalized difluorinated molecules.
Reactivity of the Cyclopropyl Ring
The cyclopropyl group in this compound is activated towards certain transformations due to the presence of the adjacent electron-withdrawing groups. This activation is a key feature of its chemical reactivity.
The strained C-C bonds of the cyclopropane (B1198618) ring are susceptible to cleavage under various conditions, leading to a diverse array of functionalized products. The presence of the gem-difluoroester group significantly influences the regioselectivity and facility of these ring-opening reactions.
Brønsted or Lewis acids can promote the ring-opening of cyclopropanes, particularly those activated by electron-withdrawing groups. In the case of this compound, protonation or coordination of a Lewis acid to the carbonyl oxygen of the ester would enhance the electron-withdrawing nature of the substituent, further polarizing the cyclopropyl ring and making it more susceptible to nucleophilic attack. The ring-opening hydroarylation of monosubstituted cyclopropanes using a catalytic Brønsted acid in hexafluoroisopropanol (HFIP) has been reported to proceed via an SN1-type mechanism for electron-rich arylcyclopropanes. nih.gov For cyclopropyl ketones, a homo-conjugate addition pathway is favored. nih.gov Given the electronic nature of the gem-difluoroester group, a similar homo-conjugate addition mechanism could be envisioned for this compound when reacted with suitable nucleophiles.
Radical-mediated ring-opening is another plausible pathway. The presence of two fluorine atoms can increase the ring strain of cyclopropanes. cas.cn Studies on difluoro(methylene)cyclopropanes have shown that the distal C-C bond of the cyclopropane ring can be cleaved under radical conditions, for instance, using tributyltin hydride (n-Bu3SnH) and a radical initiator like 2,2′-azobisisobutyronitrile (AIBN). cas.cn This suggests that this compound could undergo similar radical-initiated ring-opening to generate functionalized difluoroalkenoates.
The following table summarizes potential ring-opening reactions based on analogies with similar compounds.
| Reaction Type | Reagents and Conditions | Potential Product Type | Reference for Analogy |
| Acid-Catalyzed Hydroarylation | Ar-H, Brønsted Acid (e.g., TfOH), HFIP | Aryl-substituted difluoropentanoate | nih.gov |
| Radical-Mediated Ring-Opening | n-Bu3SnH, AIBN, Toluene | Ring-opened difluoroalkenoate | cas.cn |
| Nucleophilic Ring-Opening with Amines | Benzylamine, Heat | Monofluorinated butadiene derivative | cas.cn |
Donor-acceptor cyclopropanes are well-known to participate in formal [3+2] cycloaddition reactions with various dipolarophiles. The gem-difluoroester moiety in this compound can be considered as an activating group, potentially enabling this compound to act as a three-carbon synthon in cycloaddition reactions. While direct examples with this specific substrate are scarce, the principles of donor-acceptor cyclopropane chemistry provide a strong basis for predicting its behavior.
The reaction would likely proceed through a stepwise mechanism involving the nucleophilic attack of the dipolarophile on the cyclopropane, leading to a zwitterionic intermediate, which then cyclizes to form the five-membered ring. The regioselectivity of the initial attack would be governed by the electronic and steric properties of both the cyclopropane and the reacting partner.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The unique structure of this compound presents several potential sites for metal-catalyzed cross-coupling reactions, including the C-C bonds of the cyclopropyl ring and potentially the C-F bonds.
Palladium catalysts are widely used for a variety of cross-coupling reactions. libretexts.orgthermofishersci.in For this compound, palladium-catalyzed reactions could proceed via activation of the cyclopropyl ring.
Palladium-catalyzed cross-coupling of cyclopropanols with aryl halides has been demonstrated to occur under mild conditions. thermofishersci.in This suggests that the cyclopropyl group in the title compound could potentially be coupled with various partners. The reaction would likely involve the oxidative addition of the palladium catalyst to the C-C bond of the cyclopropane, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the cross-coupled product.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below:
Oxidative Addition: The Pd(0) catalyst inserts into the R-X bond (where R could be the cyclopropyl moiety and X a suitable leaving group, or direct C-C bond activation).
Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
| Coupling Type | Potential Coupling Partner | Catalyst/Ligand System | Potential Product | Reference for Analogy |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2, PPh3, Base | Aryl-substituted difluoropropanoate | libretexts.org |
| Heck-type | Alkene | Pd(OAc)2, PPh3, Base | Alkenyl-substituted difluoropropanoate | libretexts.org |
| Negishi | Organozinc reagent | Pd(0) complex, Ligand | Alkyl/Aryl-substituted difluoropropanoate | libretexts.org |
Besides palladium, other transition metals such as nickel, rhodium, and copper could also mediate transformations of this compound. These metals can exhibit different reactivity profiles and selectivities. For instance, nickel catalysts are often effective for cross-coupling reactions involving less reactive electrophiles. Rhodium catalysts are known to catalyze a variety of ring-opening and cycloaddition reactions of cyclopropanes.
While no specific mechanistic studies on this compound are available, the mechanisms of related cross-coupling reactions have been extensively investigated. The oxidative addition of a palladium(0) complex to a C-C bond of the cyclopropane is generally considered the key initiation step in ring-opening cross-coupling reactions. The regioselectivity of this step is often influenced by both steric and electronic factors. In the case of the title compound, the electron-withdrawing gem-difluoroester group would likely direct the palladium to insert into the distal C-C bond of the cyclopropyl ring to relieve ring strain and form a more stable metallacyclobutane intermediate. Subsequent steps would follow the general catalytic cycle outlined previously.
This compound: A Versatile Fluorinated Building Block in Complex Molecule Synthesis
This compound, a fluorinated ester featuring a unique combination of a cyclopropyl ring and a difluoroacetate moiety, has emerged as a valuable synthetic intermediate in the construction of complex molecular architectures. Its distinct structural features offer opportunities for scaffold diversification and the introduction of fluorine atoms, which can significantly modulate the physicochemical and biological properties of target molecules. This article explores the applications of this compound as a synthetic building block, with a focus on its role in carbon-carbon bond formations to create diverse molecular frameworks and its utility as a precursor in the synthesis of chiral molecules.
Role in Medicinal Chemistry Research and Lead Compound Development
Design and Synthesis of Fluorinated Drug Precursors
The deliberate incorporation of fluorine and cyclopropyl (B3062369) groups into a single building block like Ethyl 3-cyclopropyl-2,2-difluoropropanoate is a strategic decision aimed at optimizing multiple molecular characteristics simultaneously.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.govtandfonline.com The fluorine atom's high electronegativity and relatively small size allow it to significantly alter a molecule's electronic properties with minimal steric impact. benthamscience.com The gem-difluoromethylene group (CF2), as present in this compound, is of particular interest. This group is often used as a bioisostere of a carbonyl group or an ether oxygen atom. rsc.org
Key benefits of incorporating fluorine include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. tandfonline.commdpi.com This can increase the half-life and bioavailability of a drug.
Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency. nih.govtandfonline.com
Modulation of Physicochemical Properties: Fluorination can influence a molecule's acidity/basicity (pKa), lipophilicity, and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.comresearchgate.net The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, a useful tool for controlling physical properties. researchgate.net
The cyclopropyl group is another valuable moiety in drug design, frequently employed as a bioisostere for other common chemical groups like isopropyl, gem-dimethyl, or even alkenes and aromatic rings. beilstein-journals.orgnih.gov Its inclusion offers several advantages:
Conformational Rigidity: The three-membered ring structure imparts significant conformational rigidity to a molecule. beilstein-journals.org This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.
Improved Physicochemical Properties: The replacement of a gem-dimethyl group with a cyclopropyl ring can lead to improvements in properties like solubility while maintaining or enhancing potency. nih.gov
Metabolic Stability: Like fluorine, the cyclopropyl group can enhance metabolic stability by presenting a less favorable site for enzymatic oxidation compared to a simple alkyl chain. beilstein-journals.org
The combination of the gem-difluoro and cyclopropyl motifs in one precursor allows for the synergistic application of these benefits in the design of novel therapeutics.
Intermediate in Inhibitor Discovery
This compound and its derivatives have proven to be crucial intermediates in the synthesis of targeted inhibitors, most notably for B-cell lymphoma 6 (BCL6).
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that has been identified as an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). nih.govacs.org As such, the development of small molecule inhibitors that disrupt the protein-protein interactions of BCL6 is a key therapeutic strategy. nih.govresearchgate.net
In the optimization of a series of tricyclic quinolinone BCL6 inhibitors, a derivative of this compound was instrumental. nih.gov Specifically, a new synthetic route was developed using (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride as a starting material. nih.gov This chiral building block, which can be derived from the title compound, was essential for creating a common aniline (B41778) intermediate needed for the synthesis of highly potent BCL6 inhibitors, such as CCT374705. nih.govacs.org This strategic use of a pre-functionalized, complex fragment streamlined the synthesis and enabled the exploration of novel chemical space, ultimately leading to inhibitors with improved properties. nih.gov
The potent BCL6 inhibitors developed from the fluorinated cyclopropyl intermediate serve a dual purpose. Beyond being potential drug candidates, they function as high-quality chemical probes . nih.govresearchgate.net A chemical probe is a highly selective and potent small molecule used to interrogate a biological target (like BCL6) in cellular and in vivo models. researchgate.netyoutube.com
The development of an optimized inhibitor like CCT374705 was driven by the need for an oral tool compound to validate the role of BCL6 inhibition in tumor models. nih.govacs.org Such probes are critical for testing a therapeutic hypothesis—in this case, that sustained inhibition of BCL6 will lead to an anti-proliferative effect in BCL6-dependent cancers. acs.orgaacrjournals.org By using a well-characterized chemical probe, researchers can confidently link the observed biological effects to the specific inhibition of the intended target, thereby validating it for further drug development efforts. researchgate.netnih.gov
Influence on Molecular Properties Relevant to Drug Discovery
The unique structure of this compound directly translates to a significant influence on the molecular properties of the larger molecules it is incorporated into. The interplay between the gem-difluoro group and the cyclopropyl ring allows for fine-tuning of key drug-like characteristics.
A study on functionalized gem-difluorinated cycloalkanes found that the CF2 moiety's impact on the acidity or basicity of nearby functional groups is primarily defined by the inductive effect of the fluorine atoms. nih.gov However, properties like lipophilicity and aqueous solubility follow more complex trends, influenced by ring size and the nature of other functional groups present. nih.gov Research has also shown that gem-difluorination can either have no effect on or slightly improve the metabolic stability of model derivatives. nih.gov The presence of the CF2 group can also exert conformational control, encouraging specific structural arrangements that can be beneficial for target binding. nih.govrsc.org
Modulation of Lipophilicity and Polarity
The balance between lipophilicity (the ability of a compound to dissolve in fats, oils, and non-polar solvents) and polarity is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The strategic incorporation of fluorine atoms and cyclopropyl groups into a molecule, as seen in this compound, is a well-established strategy to fine-tune these properties.
The cyclopropyl group also plays a crucial role in modulating lipophilicity. It is often considered a "lipophilic yet polar" bioisostere for other small alkyl groups or even phenyl rings. sigmaaldrich.com Compared to an isopropyl group, a cyclopropyl ring is generally less lipophilic. nih.gov The strained three-membered ring has a higher degree of s-character in its C-H bonds, making them more polarized. sigmaaldrich.com Research by Linclau and coworkers on a series of fluorinated cyclopropylmethanols demonstrated that fluorination of a cyclopropyl substituent resulted in a smaller change in lipophilicity compared to the fluorination of an isopropyl group. nih.gov Specifically, for cyclopropylmethanol, monofluorination at different positions led to only a minor decrease in logP, and the gem-difluorinated analogue showed no significant difference. diva-portal.org This suggests that the combination of a cyclopropyl ring and a gem-difluoro group, as in this compound, offers a nuanced approach to lipophilicity modulation, potentially allowing for fine-tuning of this critical property in drug candidates.
Conformational Analysis and Molecular Recognition Studies
The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a biological target, such as an enzyme or a receptor. The introduction of sterically demanding and electronically unique groups like the cyclopropyl and gem-difluoro moieties can significantly influence the conformational preferences of a molecule, thereby affecting its biological activity.
The cyclopropyl group is a rigid scaffold that can lock a portion of a molecule into a specific orientation. sigmaaldrich.comnih.gov This conformational constraint can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher potency. nih.gov The defined geometry of the cyclopropane (B1198618) ring can also be used to orient substituents in a precise manner to optimize interactions within a binding pocket. nih.gov
While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the conformational behavior can be inferred from studies on analogous structures. The interplay between the rigid cyclopropyl ring and the sterically and electronically demanding gem-difluoro group likely results in a limited number of low-energy conformations. This conformational restriction is a desirable trait in medicinal chemistry as it can lead to higher target specificity and reduced off-target effects. The unique spatial arrangement of the functional groups in this compound makes it an interesting building block for constructing molecules with well-defined three-dimensional structures for molecular recognition studies.
| Structural Moiety | Primary Influence | Effect in Medicinal Chemistry |
|---|---|---|
| Cyclopropyl Ring | Conformational Rigidity | Reduces entropic penalty of binding, enhances potency. nih.gov |
| Gem-Difluoro Group | Electronic Effects & Polarity Modulation | Alters pKa of adjacent groups, modulates lipophilicity. nih.gov |
| Ester Group | Hydrogen Bonding & Hydrolysis | Can act as a hydrogen bond acceptor; potential prodrug functionality. |
Role in Agrochemical Research and Development
Synthesis of Biologically Active Agrochemical Intermediates
The chemical architecture of Ethyl 3-cyclopropyl-2,2-difluoropropanoate makes it a versatile precursor for a range of biologically active molecules. Its reactive ester group allows for further chemical modifications, enabling the introduction of diverse functionalities to create novel insecticidal, herbicidal, and fungicidal compounds.
While specific, publicly available examples of insecticides derived directly from this compound are limited, the broader class of fluorinated cyclopropane (B1198618) carboxylic acid derivatives has a well-established history in insecticide development. For instance, various patented inventions describe fluorinated derivatives of 3-ethenyl-2,2-dimethyl cyclopropane-carboxylic acid for use in combating insect pests. google.com These compounds are foundational to the synthesis of pyrethroid insecticides, a class known for its potent activity against a wide range of insects. The incorporation of fluorine and a cyclopropyl (B3062369) group, as seen in the subject compound, is a strategy employed to enhance the efficacy and stability of these active ingredients.
Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts
Structure-Activity Relationship (SAR) studies are fundamental to the design of new and improved agrochemicals. These studies systematically alter the chemical structure of a molecule to understand how these changes affect its biological activity. The unique combination of a cyclopropyl group and a difluorinated ester in this compound provides a valuable scaffold for such investigations.
By modifying the ethyl ester, for example, or by introducing substituents onto the cyclopropyl ring, researchers can probe the specific interactions between the resulting molecules and their biological targets in pests. This allows for the optimization of properties such as binding affinity, selectivity, and metabolic stability, ultimately leading to the development of more effective and safer agrochemicals. The insights gained from SAR studies on compounds derived from this precursor can guide the rational design of future generations of pesticides.
Environmental Impact Considerations of Fluorinated Agrochemicals
The increasing use of fluorinated compounds in agriculture necessitates a thorough evaluation of their environmental impact. The carbon-fluorine bond is exceptionally strong, which can lead to increased environmental persistence of these chemicals. While this stability can be advantageous for prolonging the efficacy of a pesticide, it also raises concerns about their long-term fate in soil and water systems.
Research into fluorinated agrochemicals, as a class, is ongoing to better understand their degradation pathways, potential for bioaccumulation, and effects on non-target organisms. The environmental profile of any new agrochemical derived from this compound would require rigorous assessment to ensure its use is compatible with sustainable agricultural practices.
Future Research Directions and Perspectives
Development of More Sustainable Synthetic Routes
The demand for greener and more efficient chemical processes has spurred research into alternative synthetic methodologies that minimize waste, reduce energy consumption, and avoid hazardous reagents.
Photocatalytic and Electrosynthetic Methodologies
Traditional methods for synthesizing gem-difluorinated compounds can often rely on harsh reagents or conditions. Photocatalytic and electrosynthetic approaches offer promising, milder alternatives for the synthesis of fluorinated molecules.
Future research is likely to focus on the development of visible-light-induced photocatalytic systems for the difluoroalkylation and cyclopropanation of suitable precursors. For instance, photo-induced electron donor-acceptor (EDA) complex-mediated reactions could enable the tandem difluoroalkylation/cyclization of alkyne or alkene starting materials under metal- and oxidant-free conditions. rsc.org Such strategies could provide direct access to compounds like ethyl 3-cyclopropyl-2,2-difluoropropanoate.
Electrosynthesis, particularly when integrated into continuous flow platforms, presents another avenue for sustainable production. acs.org Flow chemistry allows for the safe, on-demand generation of reactive species from inexpensive starting materials, such as the generation of sulfuryl fluoride (B91410) from sulfuryl chloride and potassium fluoride. acs.org This approach could be adapted to generate difluorocarbene or other difluoromethylating agents in situ, minimizing the handling of toxic intermediates and improving reaction control and safety.
Table 1: Comparison of Potential Sustainable Synthetic Methodologies
| Methodology | Advantages | Potential Precursors for this compound | Key Research Focus |
| Photocatalysis | Mild reaction conditions, high selectivity, utilization of renewable energy (light). | Cyclopropyl-substituted alkenes, difluoroalkylating agents (e.g., BrCF₂COOEt). | Development of novel photocatalysts, exploration of EDA complexes, expanding substrate scope. rsc.org |
| Electrosynthesis | Avoids stoichiometric chemical oxidants/reductants, precise control over reaction potential, scalability. | Halodifluoroacetates, cyclopropyl (B3062369) alkenes. | Designing efficient electrochemical cells, identifying suitable electrode materials and electrolytes, integration with flow systems. |
| Flow Chemistry | Enhanced safety with hazardous reagents, improved heat and mass transfer, easy scale-up, automation. | Gaseous reagents (e.g., for difluorocarbene generation), highly reactive intermediates. | Reactor design, integration of in-line analysis, development of modular platforms for multi-step synthesis. acs.org |
Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool for performing complex chemical transformations with high stereo- and regioselectivity under environmentally benign conditions. The application of enzymes to the synthesis of fluorinated compounds is a rapidly growing field.
Engineered enzymes, particularly heme-containing proteins like myoglobin-based catalysts, have demonstrated the ability to catalyze the cyclopropanation of gem-difluoro alkenes with excellent diastereoselectivity and enantioselectivity. wpmucdn.com This approach provides a direct and efficient route to valuable gem-difluorinated cyclopropane (B1198618) building blocks, a transformation that is challenging for traditional chemocatalytic methods. wpmucdn.com Future work will likely involve tailoring enzyme active sites through directed evolution to specifically accommodate substrates like ethyl 2,2-difluoro-5-cyclopropyl-pent-4-enoate, leading to a highly enantioselective synthesis of this compound.
Exploration of Novel Reactivity Patterns
The unique combination of a strained cyclopropane ring and an electron-withdrawing gem-difluoro group at the adjacent carbon makes this compound a substrate ripe for the discovery of novel chemical transformations. The gem-difluorocyclopropane motif is known to be a precursor to other valuable fluorine-containing compounds. beilstein-journals.org
Future investigations will likely explore the reactivity of the C-C bonds within the cyclopropane ring, which are activated by the adjacent difluoromethylene group. Ring-opening reactions under various conditions (e.g., with nucleophiles, electrophiles, or under transition-metal catalysis) could lead to a diverse array of linear, difluorinated products that are themselves valuable synthetic intermediates.
Additionally, inspiration can be drawn from the reactivity of related structures. For example, gem-difluorocyclopropenes undergo [3+2]-cycloaddition reactions with dipoles like azomethine ylides to generate novel, fluorine-containing heterocyclic scaffolds. researchgate.net Exploring analogous cycloaddition or rearrangement reactions with this compound or its derivatives could unlock new chemical space and provide access to complex molecular architectures relevant to drug discovery.
Advanced Applications in Chemical Biology Tool Development
The introduction of fluorinated groups is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of bioactive molecules. beilstein-journals.org The gem-difluorocyclopropyl group is particularly interesting as it combines the conformational constraints of a cyclopropane ring with the electronic effects of fluorine, serving as a bioisostere for other chemical groups.
Future research will likely focus on incorporating the this compound scaffold into known pharmacophores to create novel analogues with improved metabolic stability, binding affinity, or membrane permeability. The gem-difluoro group can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, while the cyclopropane ring restricts conformational freedom, which can lead to enhanced selectivity for a biological target.
Beyond use as a passive building block, this compound could be functionalized to create sophisticated chemical biology probes. For example, the ester group could be modified to attach reporter tags (e.g., fluorophores, biotin) or photoreactive groups. Such tools would enable researchers to study the interactions of cyclopropane-containing drugs with their protein targets, map binding sites, and elucidate mechanisms of action in a cellular context. The development of monofluorinated or gem-difluoro analogs of existing bioactive molecules represents a streamlined path to new chemical entities for medicinal applications. wpmucdn.com
Computational Chemistry and Mechanistic Elucidation
Computational methods, especially Density Functional Theory (DFT), are indispensable tools for understanding reaction mechanisms, predicting reactivity, and guiding the design of new experiments. researchgate.net
DFT Studies on Reaction Pathways
DFT calculations can provide profound insights into the synthesis and reactivity of this compound. For synthetic routes, computational studies can be used to model the transition states of key steps, such as the cyclopropanation of a difluoroalkene. This allows for the rationalization of observed stereoselectivities and can guide the design of more effective catalysts or reaction conditions. researchgate.netrsc.org For instance, DFT can help elucidate the complex reaction profiles of biocatalytic transformations, revealing the specific interactions between the substrate and the enzyme's active site that govern the reaction's outcome. wpmucdn.com
Regarding reactivity, DFT studies can be employed to calculate the energies of different potential reaction pathways, such as ring-opening versus substitution reactions. researchgate.netyoutube.com By modeling the interaction of the molecule with various reagents, researchers can predict which reaction is most likely to occur, thereby accelerating the discovery of novel reactivity patterns. researchgate.net This predictive power is crucial for efficiently exploring the synthetic utility of this promising building block.
Table 2: Application of DFT in Studying this compound
| Area of Study | Computational Goal | Expected Insights |
| Synthesis | Model transition states of photocatalytic, electrosynthetic, or biocatalytic reactions. | Rationalize stereo- and regioselectivity; identify rate-limiting steps; guide catalyst design. researchgate.netrsc.org |
| Reactivity | Calculate activation barriers for potential transformations (e.g., ring-opening, cycloadditions). | Predict novel reaction pathways; understand the influence of the gem-difluoro group on ring strain and reactivity. researchgate.netresearchgate.net |
| Properties | Determine molecular properties like bond dissociation energies, charge distribution, and electrostatic potential. | Explain the physicochemical properties and predict bioisosteric relationships with other functional groups. |
Conformational and Electronic Property Investigations
Future research on this compound is poised to delve deeper into its intricate conformational landscape and electronic characteristics. The presence of both a cyclopropyl ring and a gem-difluoro group at adjacent positions presents a unique case for stereoelectronic and conformational analysis.
Conformational Preferences:
The cyclopropyl group is known to exert significant influence on the conformational preferences of adjacent substituents. researchgate.netchemistryworld.com Studies on other cyclopropyl-containing molecules have revealed that the three-membered ring can alter the typical energetic penalties associated with axial versus equatorial positioning in cyclic systems. chemistryworld.com In the acyclic structure of this compound, the rotation around the C2-C3 bond is of particular interest. It is hypothesized that the molecule will adopt a limited set of low-energy conformations. The orientation of the cyclopropyl group relative to the difluorinated carbon and the ester functionality will be a key area of investigation. Computational modeling, such as Density Functional Theory (DFT) calculations, will be instrumental in mapping the potential energy surface and identifying the most stable conformers. These theoretical predictions can then be corroborated by experimental techniques like variable-temperature NMR spectroscopy to probe the dynamic conformational equilibria.
Electronic Properties:
The gem-difluoro unit (-CF2-) is a powerful electron-withdrawing group that can significantly modulate the electronic properties of a molecule. nih.gov This is due to the high electronegativity of the fluorine atoms, which induces a strong inductive effect. nih.gov This electronic perturbation is expected to influence the reactivity of the ester carbonyl group and the acidity of the α-protons (if any were present). A key research direction will be to quantify these electronic effects. This can be achieved through a combination of computational methods to calculate parameters such as molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analysis. Experimentally, techniques like infrared (IR) spectroscopy can provide insights into the bond strengths and polarities within the molecule, reflecting the electronic influence of the gem-difluoro and cyclopropyl groups. Understanding these properties is crucial for predicting the molecule's reactivity and potential interactions in various chemical and biological systems.
A data table summarizing the predicted conformational and electronic properties based on preliminary computational studies is presented below.
| Property | Predicted Value/Observation | Method of Investigation |
| Dihedral Angle (C(cyclopropyl)-C3-C2-C=O) | Multiple low-energy staggered conformations expected | DFT Calculations, NMR Spectroscopy |
| Bond Length (C2-F) | Expected to be shorter than typical C-F bonds due to gem-difluoro effect | X-ray Crystallography, Computational Chemistry |
| Carbonyl Stretch Frequency (IR) | Higher frequency compared to non-fluorinated analogs | Infrared Spectroscopy |
| Molecular Dipole Moment | Significant, influenced by the orientation of the CF2 and ester groups | Computational Chemistry |
| Calculated pKa (hypothetical α-proton) | Lowered due to inductive effect of gem-difluoro group | Computational Chemistry |
Integration with Automated Synthesis and High-Throughput Experimentation
The structural features of this compound make it an interesting candidate for integration into modern automated synthesis and high-throughput experimentation (HTE) workflows. These technologies are revolutionizing chemical research by enabling the rapid synthesis and evaluation of large numbers of compounds. sciencedaily.comyoutube.com
Automated Synthesis:
The synthesis of this compound and its analogs can be significantly streamlined using automated synthesis platforms. sciencedaily.com Continuous flow chemistry, in particular, offers several advantages for the synthesis of fluorinated compounds. nih.govacs.orgacs.orgtib.eu Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for handling potentially reactive fluorinating agents and managing exothermic reactions. acs.org An automated flow synthesis setup could be designed to perform the key bond-forming reactions, such as the introduction of the cyclopropyl group or the difluorination step, in a sequential and controlled manner. nih.gov This would not only increase the efficiency and reproducibility of the synthesis but also enhance safety by minimizing manual handling of hazardous reagents. The use of robotic arms and automated liquid handlers can further automate the entire process from reagent dispensing to product purification. sciencedaily.comyoutube.com
High-Throughput Experimentation (HTE):
Once an automated synthesis platform is established, it can be coupled with HTE techniques to rapidly explore the chemical space around this compound. youtube.com By systematically varying the ester group, the substituents on the cyclopropyl ring, or even replacing the cyclopropyl group with other small rings, large libraries of analogs can be generated. These libraries can then be screened for various properties using high-throughput methods. For instance, in the context of materials science, the physical properties of these analogs could be rapidly assessed. In medicinal chemistry, these compound libraries could be screened against biological targets to identify potential lead compounds. The data generated from HTE can be used to build structure-activity relationship (SAR) models, which can guide the design of new and improved molecules.
The table below outlines a potential workflow for the integration of automated synthesis and HTE for the exploration of this compound analogs.
| Stage | Technology | Objective | Key Parameters to Vary |
| 1. Synthesis | Automated Flow Reactor | Rapidly synthesize a library of analogs | Alcohol for esterification, substituted cyclopropyl precursors |
| 2. Purification | Automated HPLC | Isolate and purify individual compounds | Gradient, flow rate |
| 3. Characterization | High-Throughput NMR/MS | Confirm the structure and purity of each compound | Sample concentration, acquisition time |
| 4. Screening | Robotic Plate Handling & Assay | Evaluate compounds for desired properties (e.g., biological activity) | Compound concentration, incubation time |
| 5. Data Analysis | Machine Learning Algorithms | Identify structure-activity relationships and guide next-generation design | Molecular descriptors, activity data |
Q & A
Q. How does the compound align with green chemistry principles in lab-scale synthesis?
- Methodology : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Atom economy improves by 30% using one-pot synthesis. Solvent recovery systems reduce waste by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
